molecular formula C18H14O2 B1210776 1,4-Diphenoxybenzene CAS No. 3061-36-7

1,4-Diphenoxybenzene

Cat. No.: B1210776
CAS No.: 3061-36-7
M. Wt: 262.3 g/mol
InChI Key: UVGPELGZPWDPFP-UHFFFAOYSA-N
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Description

1,4-Diphenoxybenzene is an organic compound with the molecular formula C18H14O2This compound appears as off-white to light brown flakes or pellets and is used in various chemical applications .

Preparation Methods

1,4-Diphenoxybenzene can be synthesized through several methods. One common synthetic route involves the reaction of bromobenzene with 4-phenoxyphenol. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Another method involves the oxidative coupling polymerization of this compound using iron(III) chloride as an oxidant. This method is particularly useful for preparing poly(this compound), which can be further sulfonated to produce sulfonated poly(this compound) .

Chemical Reactions Analysis

1,4-Diphenoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include iron(III) chloride for oxidation and bases like potassium carbonate for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,4-diphenoxybenzene primarily involves its ability to undergo oxidative coupling and substitution reactions. The phenoxy groups play a crucial role in these reactions, allowing the compound to form stable polymers and other derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Properties

IUPAC Name

1,4-diphenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGPELGZPWDPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062820
Record name Benzene, 1,4-diphenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3061-36-7
Record name 1,4-Diphenoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3061-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-diphenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,4-diphenoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,4-diphenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,4-diphenoxybenzene is prepared by the Ullmann ether synthesis as follows. 4-Phenoxyphenol (186.2 g, 1.0 mol) is dissolved in 1600 g of DMF with 300 mL toluene under nitrogen. A 50% KOH solution (112.0 g, 1.0 mol) is added followed by azeotropic removal of the water and stripping of the toluene. Bromobenzene (157.0 g, 1.0 mol) and cupric oxide (3.2 g, 0.04 mol) are then added and the reaction solution held at reflux (153° C.) for 24 hr. The DMF is then removed by stripping and the residue worked up to give 1,4-diphenoxybenzene
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
186.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1600 g
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
112 g
Type
reactant
Reaction Step Three
Quantity
157 g
Type
reactant
Reaction Step Four
[Compound]
Name
cupric oxide
Quantity
3.2 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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